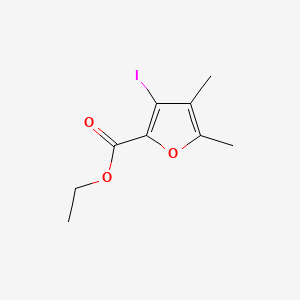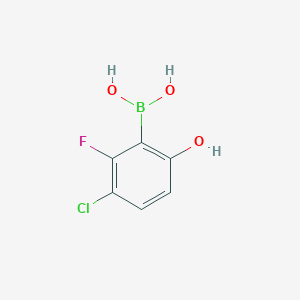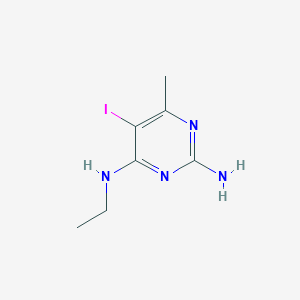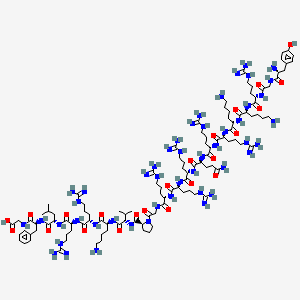
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH is a peptide composed of 20 amino acids. Peptides like this one are often used in various scientific research fields due to their specific sequences and properties. This particular peptide has applications in neurology and is being investigated for its potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反应分析
Types of Reactions
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while substitution reactions can yield various peptide analogs.
科学研究应用
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH: has several scientific research applications:
Neurology: It is being investigated for its potential in treating acute ischemic stroke.
Drug Delivery: Due to its ability to penetrate cells, it can be used as a carrier for drug delivery.
Biological Studies: It is used in studies involving cell penetration and intracellular delivery of therapeutic agents.
作用机制
The mechanism of action of H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH involves its ability to penetrate cell membranes. This property is attributed to the presence of multiple arginine residues, which facilitate cellular uptake. Once inside the cell, it can interact with specific molecular targets and pathways, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH: Another peptide with a similar sequence used in neurology.
TAT Peptide (H-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg): Known for its cell-penetrating properties and used as a drug carrier.
Uniqueness
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH: is unique due to its specific sequence, which provides distinct properties such as enhanced cell penetration and potential therapeutic effects in neurology.
属性
分子式 |
C111H196N48O23 |
|---|---|
分子量 |
2571.1 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C111H196N48O23/c1-61(2)55-79(101(180)157-80(89(168)143-60-85(164)165)57-63-23-6-5-7-24-63)156-99(178)77(35-21-53-140-111(131)132)152-96(175)74(32-18-50-137-108(125)126)149-93(172)71(27-10-13-45-114)155-103(182)86(62(3)4)158-102(181)81-36-22-54-159(81)84(163)59-142-88(167)67(28-14-46-133-104(117)118)145-94(173)72(30-16-48-135-106(121)122)150-97(176)75(33-19-51-138-109(127)128)153-100(179)78(41-42-82(116)161)154-98(177)76(34-20-52-139-110(129)130)151-95(174)73(31-17-49-136-107(123)124)148-92(171)70(26-9-12-44-113)147-91(170)69(25-8-11-43-112)146-90(169)68(29-15-47-134-105(119)120)144-83(162)58-141-87(166)66(115)56-64-37-39-65(160)40-38-64/h5-7,23-24,37-40,61-62,66-81,86,160H,8-22,25-36,41-60,112-115H2,1-4H3,(H2,116,161)(H,141,166)(H,142,167)(H,143,168)(H,144,162)(H,145,173)(H,146,169)(H,147,170)(H,148,171)(H,149,172)(H,150,176)(H,151,174)(H,152,175)(H,153,179)(H,154,177)(H,155,182)(H,156,178)(H,157,180)(H,158,181)(H,164,165)(H4,117,118,133)(H4,119,120,134)(H4,121,122,135)(H4,123,124,136)(H4,125,126,137)(H4,127,128,138)(H4,129,130,139)(H4,131,132,140)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,86-/m0/s1 |
InChI 键 |
WRULLJILWJSQSW-OAXRNTPTSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline](/img/structure/B13925403.png)

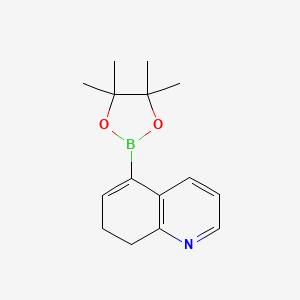

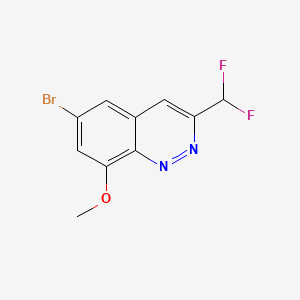

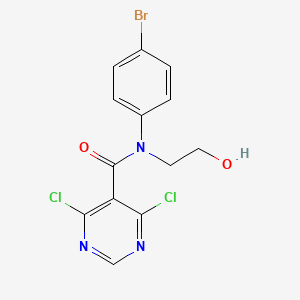

![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B13925457.png)
